GSK 1562590 hydrochloride
GSK 1562590 hydrochloride
High affinity and selective urotensin II (UT) receptor antagonist (pKi values are 9.14, 9.28, 9.34, 9.64 and 9.66 at monkey, human, mouse, cat and rat recombinant receptors respectively). Exhibits selectivity for UT receptors over a range of GPCRs, ion channels, enzymes and neurotransmitter transporters. Supresses human urotensin-II (hU-II)-induced contraction of isolated rat aorta in vitro and ex vivo. Inhibits the hU-II-induced increase in mean blood pressure in vivo. Orally active.
Brand Name:
Vulcanchem
CAS No.:
1003878-07-6
VCID:
VC0004993
InChI:
InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H
SMILES:
CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl
Molecular Formula:
C30H31Cl3N4O4
Molecular Weight:
617.952
GSK 1562590 hydrochloride
CAS No.: 1003878-07-6
Inhibitors
VCID: VC0004993
Molecular Formula: C30H31Cl3N4O4
Molecular Weight: 617.952
CAS No. | 1003878-07-6 |
---|---|
Product Name | GSK 1562590 hydrochloride |
Molecular Formula | C30H31Cl3N4O4 |
Molecular Weight | 617.952 |
IUPAC Name | 3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride |
Standard InChI | InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H |
Standard InChIKey | XTVXEMMIPYMBLL-SNYZSRNZSA-N |
SMILES | CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl |
Description | High affinity and selective urotensin II (UT) receptor antagonist (pKi values are 9.14, 9.28, 9.34, 9.64 and 9.66 at monkey, human, mouse, cat and rat recombinant receptors respectively). Exhibits selectivity for UT receptors over a range of GPCRs, ion channels, enzymes and neurotransmitter transporters. Supresses human urotensin-II (hU-II)-induced contraction of isolated rat aorta in vitro and ex vivo. Inhibits the hU-II-induced increase in mean blood pressure in vivo. Orally active. |
Synonyms | N-[(1R)-1-[3/'-(Aminocarbonyl)[1,1/'-biphenyl]-4-yl]-2-(1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro-N-methyl-3-oxo-4H-1,4-benzoxazine-4-acetamide hydrochloride |
PubChem Compound | 75250919 |
Last Modified | Nov 11 2021 |
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